An In-Depth Technical Guide to 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine (CAS No. 491837-81-1)
An In-Depth Technical Guide to 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine (CAS No. 491837-81-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine, with the Chemical Abstracts Service (CAS) number 491837-81-1, is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1] Its structure, which marries a reactive chloroacetyl group with a pyridinylpiperazine scaffold, positions it as a versatile synthetic intermediate for the development of a diverse array of potentially therapeutic agents. The piperazine ring is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, while the pyridinyl moiety can engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 491837-81-1 | [1] |
| IUPAC Name | 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | [1] |
| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| LogP | 1.07 | [1] |
| Appearance | Typically a solid | [2] |
| Solubility | Low solubility in water; Soluble in some organic solvents like dichloromethane and ethanol | [2] |
Synthesis of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine
The synthesis of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a two-step process that begins with the formation of the precursor, 1-(pyridin-2-yl)piperazine, followed by its acylation with chloroacetyl chloride.
Part 1: Synthesis of 1-(pyridin-2-yl)piperazine
The precursor, 1-(pyridin-2-yl)piperazine, is synthesized via a nucleophilic aromatic substitution reaction.
Experimental Protocol:
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To a solution of piperazine in a suitable solvent such as acetonitrile, add 2-chloropyridine.
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The reaction mixture is heated under reflux for several hours.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is then purified, typically by column chromatography, to yield 1-(pyridin-2-yl)piperazine.
The rationale behind this step lies in the susceptibility of the 2-position of the pyridine ring to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group like a halide is present. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.
Part 2: Synthesis of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine
The final product is obtained by the acylation of 1-(pyridin-2-yl)piperazine with chloroacetyl chloride. This is a standard method for the formation of an amide bond.[3][4]
Experimental Protocol:
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Dissolve 1-(pyridin-2-yl)piperazine in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.
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Cool the solution in an ice bath (0-5 °C).
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Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography to afford pure 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine.
The causality of this experimental design is straightforward: the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride, which is neutralized by the added base.
Caption: Synthetic workflow for 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine.
Applications in Drug Discovery and Development
The primary utility of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine lies in its role as a reactive intermediate for the synthesis of more complex molecules with potential biological activity. The chloroacetyl group is a key functional handle that allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This enables the introduction of diverse structural motifs, a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR).
Derivatives of pyridinylpiperazine have been investigated for a variety of pharmacological activities, including their potential as urease inhibitors.[5] The core structure is a privileged scaffold in the development of central nervous system (CNS) active agents.
Exemplary Synthetic Application:
A common application of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is in the synthesis of substituted acetamide derivatives. For instance, it can be reacted with various anilines or other amine-containing heterocycles to generate a library of compounds for biological screening.[3]
Experimental Protocol for Derivative Synthesis:
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Dissolve 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine and the desired amine nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
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Add a base, such as potassium carbonate or sodium iodide (to facilitate the reaction via the Finkelstein reaction), to the mixture.
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Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
This synthetic strategy allows for the rapid generation of a diverse set of molecules from a common intermediate, which is a highly efficient approach in the early stages of drug discovery.
Caption: Role as a key synthetic intermediate.
Characterization and Analytical Methods
The structural confirmation of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine and its derivatives relies on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyridinyl protons, the piperazine methylene protons, and the methylene protons of the chloroacetyl group.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band corresponding to the amide carbonyl stretching vibration, typically in the range of 1650-1680 cm⁻¹.[3]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Safety and Handling
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is classified as a toxic solid.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloroacetyl group make it an ideal starting material for the creation of diverse libraries of compounds for drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the field of drug development.
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Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available from: [Link]
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- Yüksek, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(5), 986-1005.
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